molecular formula C16H25ClN2O3S2 B5131569 N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B5131569
M. Wt: 393.0 g/mol
InChI Key: QIGFYVQMGYGALC-UHFFFAOYSA-N
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Description

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps. The process begins with the preparation of the starting materials, followed by a series of reactions to introduce the tert-butylsulfanyl, chloro, methyl, and sulfonyl groups. Common reagents used in these reactions include tert-butylthiol, chloroacetyl chloride, and methylsulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to reflux.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low to moderate temperatures.

    Substitution: Amines, thiols; conditionspolar aprotic solvents, elevated temperatures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
  • N-[2-(tert-butylsulfanyl)ethyl]-2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide

Uniqueness

N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2O3S2/c1-12-6-7-13(10-14(12)17)19(24(5,21)22)11-15(20)18-8-9-23-16(2,3)4/h6-7,10H,8-9,11H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGFYVQMGYGALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCCSC(C)(C)C)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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